4-Methoxy-2,2'-bipyridine
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Overview
Description
4-Methoxy-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, where a methoxy group is attached to the fourth position of the pyridine ring. This compound is known for its applications in coordination chemistry, particularly as a ligand in the formation of transition metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,2’-bipyridine typically involves the reaction of 4-bromo-2,2’-bipyridine with sodium methoxide in methanol. The reaction is carried out under reflux conditions, leading to the substitution of the bromine atom with a methoxy group .
Industrial Production Methods: In an industrial setting, the production of 4-Methoxy-2,2’-bipyridine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of 4-hydroxy-2,2’-bipyridine.
Substitution: Formation of various substituted bipyridines depending on the substituent used.
Scientific Research Applications
4-Methoxy-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as donor sites, forming stable complexes with transition metals. These complexes can then participate in various catalytic and redox reactions, influencing the activity of the metal center .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the methoxy group, making it less sterically hindered and more flexible in coordination.
4,4’-Dimethoxy-2,2’-bipyridine: Has two methoxy groups, which can lead to different electronic and steric properties compared to 4-Methoxy-2,2’-bipyridine.
Uniqueness: 4-Methoxy-2,2’-bipyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and coordination behavior. This makes it a valuable ligand in the formation of specific metal complexes with tailored properties .
Properties
CAS No. |
14162-97-1 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-methoxy-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H10N2O/c1-14-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 |
InChI Key |
MKXRJQLZZXAJQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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